Mnt4MPyP

Descripción general

Descripción

Synthesis Analysis

Research into the synthesis of manganese complexes, such as those derived from various ligand environments, reveals a diverse array of methods to engineer specific structural motifs. For example, the synthesis of [Mn3] and [Mn4] assemblies involved systematic exploration of reaction conditions to achieve distinct magnetic and structural properties (Dalton transactions, 2015). These methods include varying the Mn(II) salts, carboxylates, and ligand ratios, demonstrating the nuanced approach required for the synthesis of manganese complexes.

Molecular Structure Analysis

The molecular structures of manganese complexes exhibit a wide range of coordination geometries, reflecting the versatility of manganese as a central ion. For instance, [Mn4O4L6]+ showcases a cubane-like structure, indicative of the complex's potential as a model for the photosynthetic water oxidizing complex (Inorganic chemistry, 1999). These structures are crucial for understanding the reactivity and magnetic properties of manganese complexes.

Chemical Reactions and Properties

Manganese complexes participate in a range of chemical reactions, including oxidation and coordination processes. The interaction of Mn(II) complexes with oxidizing agents can lead to the formation of dioxo-bridged dimeric Mn(III,IV) complexes, demonstrating the oxidative reactivity of these compounds (Inorganica Chimica Acta, 1993). Such reactions are fundamental to understanding the catalytic and environmental applications of manganese complexes.

Physical Properties Analysis

The physical properties of manganese complexes, particularly their magnetic behaviors, are of significant interest. The antiferromagnetic exchange coupling observed in Mn(III)Mn(II)Mn(III) units and the magnetic anisotropy introduced by distinct Mn environments underscore the potential of these complexes in designing new magnetic materials (Dalton transactions, 2015).

Chemical Properties Analysis

Manganese complexes exhibit a broad range of chemical properties, including catalytic activity towards oxidation reactions. The ability of these complexes to catalyze the oxidation of catechols, for example, highlights their potential utility in synthetic chemistry and environmental applications (Dalton transactions, 2015).

Aplicaciones Científicas De Investigación

Guanine Oxidation

Mn-TMPyP/KHSO(5) system is utilized for oxidizing guanine in dinucleoside monophosphates. This process helps in identifying guanine oxidation products and understanding their structure and behavior. The oxidation leads to a specific guanine oxidation product with a mass 4 amu above guanine itself. This process is crucial for understanding guanine behavior and interactions in various biological contexts (Chworos et al., 2001).

DNA Conformation Sensing

Manganese water-soluble porphyrin, Mn(T4MPyP), has been studied for its ability to identify specific sites on DNA. The research shows that Mn(T4MPyP) prefers DNA minor grooves that are narrower than average, offering a unique tool for DNA conformation analysis. This specificity in recognition and interaction with DNA provides insights into the structural aspects of DNA and how it interacts with various molecules (Di Mauro et al., 1998).

Drug Delivery

Modular nanotransporters (MNT) are designed for targeted drug delivery, specifically to the nuclei of cancer cells. They exploit cell surface receptor recognition and deliver cytotoxic therapeutics directly to the cell nucleus. This targeted approach is significant for increasing the effectiveness of cancer therapies, with studies showing substantial tumor growth inhibition in various cancer models (Slastnikova et al., 2012).

Understanding Cell Cycle Control and Tumorigenesis

The Mnt gene plays a crucial role in cell cycle control. Its deletion leads to disrupted cell cycle regulation, increased proliferation, and tumorigenesis. This research highlights the importance of Mnt in governing key functions associated with cell proliferation and cancer development (Hurlin et al., 2003).

Magnetic Nanoparticles in Bone Regeneration

Magnetic nanoparticles (MNPs) are being used to enhance bone tissue engineering. They increase osteogenic differentiation, angiogenesis, and bone regeneration, offering promising applications in dental, craniofacial, and orthopedic treatments. The study shows the potential of using magnetic strategies to improve the efficacy of bone repair and regeneration (Xia et al., 2018).

Cancer Therapeutics and Protection Against Oxidative Injury

Mn porphyrin-based redox-active drugs show differential effects as cancer therapeutics and protectors of normal tissue against oxidative injury. These compounds interact with various redox-sensitive pathways, impacting cellular transcriptional activity and providing a new approach to cancer treatment and protection of normal tissues (Batinic-Haberle et al., 2018).

Análisis Bioquímico

Biochemical Properties

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride plays a significant role in biochemical reactions as a redox-active catalyst. It interacts with various enzymes, proteins, and other biomolecules, primarily through redox reactions. One of the key interactions is with superoxide dismutase enzymes, where Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride mimics the enzyme’s activity by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction is crucial in protecting cells from oxidative stress and maintaining cellular redox balance.

Cellular Effects

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in pancreatic cancer cells, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride enhances the cytotoxicity of ascorbate by increasing the generation of hydrogen peroxide, leading to increased DNA damage and cell death . Additionally, it has been observed to protect normal cells from oxidative damage by scavenging superoxide radicals and reducing oxidative stress.

Molecular Mechanism

The mechanism of action of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride involves its redox activity and interaction with biomolecules. At the molecular level, it binds to superoxide radicals and catalyzes their conversion into less harmful species, such as oxygen and hydrogen peroxide. This catalytic activity is similar to that of superoxide dismutase enzymes. Furthermore, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can modulate gene expression by influencing redox-sensitive transcription factors and signaling pathways, thereby affecting cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under physiological conditions, maintaining its redox activity over extended periods. Prolonged exposure to high concentrations of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can lead to its gradual degradation and loss of catalytic activity. Long-term studies have shown that it can provide sustained protection against oxidative stress in normal cells while enhancing the cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

The effects of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride vary with different dosages in animal models. At low to moderate doses, it has been observed to provide protective effects against oxidative damage and improve cellular function. At high doses, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can exhibit toxic effects, including oxidative damage to normal tissues and potential disruption of cellular homeostasis. Threshold effects have been noted, where the compound’s beneficial effects are maximized at optimal dosages, beyond which adverse effects become prominent .

Metabolic Pathways

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the detoxification of reactive oxygen species. Additionally, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can influence metabolic flux by modulating the levels of key metabolites involved in cellular redox balance .

Transport and Distribution

Within cells and tissues, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to localize to cellular membranes and organelles, where it exerts its redox activity. The compound’s distribution is influenced by its lipophilic properties, allowing it to interact with lipid membranes and accumulate in specific cellular compartments .

Subcellular Localization

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride exhibits specific subcellular localization, which is critical for its activity and function. It is often found in mitochondria, where it can modulate mitochondrial redox balance and protect against oxidative damage. Additionally, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can localize to the cytoplasm and nucleus, influencing redox-sensitive signaling pathways and gene expression. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Propiedades

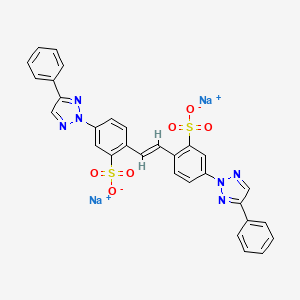

IUPAC Name |

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUMBUVHIHVYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36MnN8+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70649-54-6 | |

| Record name | Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of MnT4MPyP, and how does it contribute to its anti-cancer effects?

A1: this compound (manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin) acts as a catalyst, increasing the rate of oxidation of pharmacological ascorbate (P-AscH-) [, ]. This enhanced oxidation leads to a significant increase in the production of hydrogen peroxide (H2O2) within the cellular environment. In cancer cells, this heightened H2O2 flux induces oxidative stress and ultimately leads to cell death [, ]. The selectivity of this effect towards cancer cells is attributed to their elevated metabolic activity and sensitivity to oxidative damage [].

Q2: How does this compound interact with liposomes and other drug delivery systems?

A2: The cationic nature of this compound allows it to interact with anionic phospholipid membranes, anchoring itself to the liposome surface [, ]. This interaction is crucial for improving the circulation persistence of this compound in vivo []. Studies have shown that when incorporated into liposomes or niosomes, this compound retains its superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals (O2-•) [, ]. This property makes this compound-loaded liposomes a promising drug delivery system for targeting oxidative stress in various diseases.

Q3: What is the role of this compound in enhancing the effects of radiotherapy?

A3: this compound acts as a radiosensitizer in cancer treatment, particularly when combined with P-AscH- and ionizing radiation []. The increased H2O2 generation, triggered by the this compound-catalyzed oxidation of P-AscH-, amplifies the damaging effects of radiation on cancer cells []. This synergistic effect has been observed both in vitro and in vivo, suggesting a promising avenue for improving the efficacy of radiotherapy in pancreatic cancer [].

Q4: What are the limitations of using this compound in a clinical setting?

A4: Although this compound exhibits promising therapeutic potential, its clinical application is limited by factors such as its short half-life in the blood []. Researchers are actively exploring strategies to overcome these limitations, such as developing novel formulations like hexameric manganese porphyrins (HexMnP) that demonstrate improved blood residence times compared to this compound [].

Q5: How is the efficacy of this compound assessed in preclinical studies?

A5: Researchers utilize various in vitro and in vivo models to assess the efficacy of this compound. In vitro studies often involve cell-based assays, such as clonogenic survival assays, to evaluate the cytotoxic effects of this compound on different cancer cell lines []. In vivo studies, often using murine models, investigate the impact of this compound on tumor growth, as well as its pharmacokinetics and potential toxicity [, ]. These preclinical studies are crucial for determining the therapeutic potential of this compound and guiding further clinical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

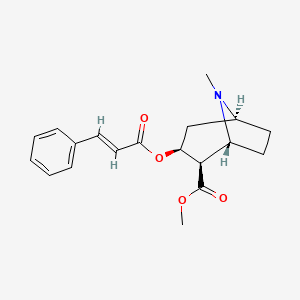

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)

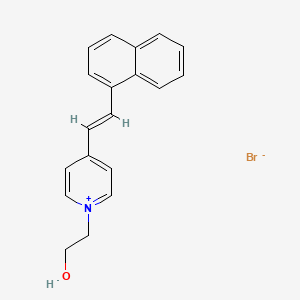

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)

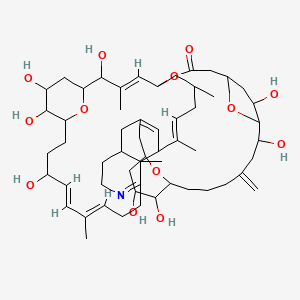

![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)